(3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
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Overview
Description
(3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is an organic compound characterized by the presence of a hydroxypropyl group and a trichlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The trichlorophenylsulfonyl group can be reduced to a phenylsulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenylsulfonyl derivative.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules
Biology: In biological research, the compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with molecular targets through its hydroxy and sulfonyl functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
- (3-Hydroxypropyl)[(2,3,4-dichlorophenyl)sulfonyl]amine
- (3-Hydroxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
- (3-Hydroxypropyl)[(2,3,4-trifluorophenyl)sulfonyl]amine
Comparison: Compared to its analogs, (3-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine exhibits unique properties due to the presence of three chlorine atoms on the phenyl ring. This increases its electron-withdrawing capacity, potentially enhancing its reactivity and interaction with molecular targets. Additionally, the specific positioning of the chlorine atoms can influence the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10Cl3NO3S |
---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2,3,4-trichloro-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10Cl3NO3S/c10-6-2-3-7(9(12)8(6)11)17(15,16)13-4-1-5-14/h2-3,13-14H,1,4-5H2 |
InChI Key |
IGZXIXJRFYZARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)NCCCO)Cl)Cl)Cl |
Origin of Product |
United States |
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